molecular formula C11H14N2O4 B13516495 Ethyl 3-((2-nitrophenyl)amino)propanoate

Ethyl 3-((2-nitrophenyl)amino)propanoate

Cat. No.: B13516495
M. Wt: 238.24 g/mol
InChI Key: CSCGZBMIVYYGRC-UHFFFAOYSA-N
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Description

Ethyl 3-((2-nitrophenyl)amino)propanoate is an organic compound with the molecular formula C11H13NO4 It is an ester derivative that contains a nitrophenyl group attached to an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((2-nitrophenyl)amino)propanoate typically involves the reaction of 2-nitroaniline with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise temperature and pressure control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-nitrophenyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Scientific Research Applications

Ethyl 3-((2-nitrophenyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-((2-nitrophenyl)amino)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ester moiety can be hydrolyzed to release the active carboxylic acid, which can participate in further biochemical reactions. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((2-nitrophenyl)amino)propanoate is unique due to its specific combination of a nitrophenyl group and an amino propanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 3-(2-nitroanilino)propanoate

InChI

InChI=1S/C11H14N2O4/c1-2-17-11(14)7-8-12-9-5-3-4-6-10(9)13(15)16/h3-6,12H,2,7-8H2,1H3

InChI Key

CSCGZBMIVYYGRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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